Zidebactam

Descripción general

Descripción

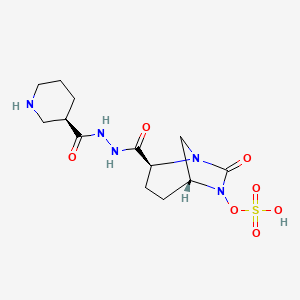

Zidebactam es un nuevo antibiótico hidrazida bicíclico-acil no β-lactámico desarrollado por Wockhardt. Es conocido por su doble mecanismo de acción, que incluye la unión a la proteína de unión a la penicilina 2 e inhibe las enzimas β-lactamasas. Este compuesto es particularmente eficaz contra las bacterias Gram-negativas, lo que lo convierte en un candidato prometedor para el tratamiento de infecciones resistentes .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de Zidebactam implica una estrategia convergente que incluye el acoplamiento de la sal sódica del ácido diazabiciclooctano carboxílico con la hidrazida Boc-®-(-)-etil nipecotato. El proceso implica varias transformaciones químicas, incluida la síntesis estereoespecífica y la resolución quiral. La fórmula empírica de this compound es C13H21N5O7S.2H2O .

Métodos de Producción Industrial

La producción industrial de this compound sigue la misma ruta sintética pero a mayor escala. El proceso asegura la producción de this compound quiralmente puro con alto rendimiento y pureza. La forma de sal sódica estable del compuesto se prepara para mejorar su estabilidad y facilidad de manejo .

Análisis De Reacciones Químicas

Tipos de Reacciones

Zidebactam se somete a diversas reacciones químicas, incluida la hidrólisis, la oxidación y la sustitución. Es particularmente sensible a condiciones ácidas, básicas y oxidativas, lo que lleva a la formación de productos de degradación .

Reactivos y Condiciones Comunes

Hidrólisis: this compound se somete a condiciones hidrolíticas utilizando agua o soluciones acuosas.

Oxidación: Las condiciones oxidativas implican el uso de agentes oxidantes como el peróxido de hidrógeno.

Sustitución: Las reacciones de sustitución pueden implicar reactivos como el clorhidrato de hidroxilamina bencílica.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen varios productos de degradación e impurezas, que se identifican y cuantifican utilizando técnicas cromatográficas avanzadas .

Aplicaciones Científicas De Investigación

Zidebactam tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la inhibición de β-lactamasas y las interacciones de proteínas de unión a la penicilina.

Biología: this compound se emplea en estudios microbiológicos para comprender sus efectos sobre las bacterias Gram-negativas.

Medicina: Se encuentra en desarrollo clínico para el tratamiento de infecciones complejas del tracto urinario y otras infecciones resistentes.

Industria: This compound se utiliza en la industria farmacéutica para desarrollar nuevas formulaciones antibióticas

Mecanismo De Acción

Zidebactam ejerce sus efectos a través de un doble mecanismo de acción:

Unión a la proteína de unión a la penicilina 2: Esto inhibe la síntesis de la pared celular bacteriana, lo que lleva a la muerte celular.

Inhibición de las enzimas β-lactamasas: Esto evita la degradación de los antibióticos β-lactámicos, mejorando su eficacia

Comparación Con Compuestos Similares

Compuestos Similares

- Avibactam

- Relebactam

- Vaborbactam

- Nacubactam

- ETX2514

Comparación

Zidebactam es único debido a su doble mecanismo de acción, que incluye tanto la unión a la proteína de unión a la penicilina 2 como la inhibición de β-lactamasas. Esto lo hace más efectivo contra un rango más amplio de bacterias Gram-negativas en comparación con otros inhibidores de β-lactamasas .

La combinación de this compound con cefepime (WCK 5222) es particularmente notable, ya que mejora la potencia de la cefepime contra cepas bacterianas resistentes .

Actividad Biológica

Zidebactam, a novel diazabicyclooctane (DBO), has emerged as a significant compound in the fight against multidrug-resistant (MDR) Gram-negative bacteria. Its unique mechanism of action involves both β-lactamase inhibition and direct binding to penicillin-binding protein 2 (PBP2), making it an important adjunct in combination therapies, particularly with cefepime.

This compound operates through dual mechanisms:

- β-lactamase Inhibition : It inhibits class A, class C, and some class D β-lactamases, which are enzymes that confer resistance to β-lactam antibiotics.

- Direct Antibacterial Activity : By binding to PBP2, this compound exhibits antibacterial activity independent of β-lactamase presence, enhancing the efficacy of other β-lactams like cefepime.

In Vitro Activity

Numerous studies have evaluated the in vitro activity of this compound, often in combination with cefepime. The following table summarizes key findings regarding its minimum inhibitory concentrations (MICs) against various pathogens:

| Pathogen | MIC Range (mg/L) | Notes |

|---|---|---|

| Escherichia coli | 0.12 - 0.5 | Effective against most strains, including those with ESBL and AmpC. |

| Klebsiella pneumoniae | 0.12 - 0.5 | Similar susceptibility as E. coli; effective against KPC producers. |

| Pseudomonas aeruginosa | 4 - 16 | High susceptibility noted; effective against AmpC and metallo-β-lactamase producers. |

| Acinetobacter baumannii | >32 | Limited efficacy; however, potentiation observed with cefepime. |

| Stenotrophomonas maltophilia | >32 | Potentiation of cefepime activity observed; limited standalone efficacy. |

Clinical Case Studies

- Compassionate Use Case : A notable case involved an immunocompromised patient with a disseminated infection caused by an NDM-producing XDR Pseudomonas aeruginosa. The patient was treated with cefepime/zidebactam under compassionate use, resulting in clinical improvement and negative blood cultures within days . This case underscores this compound's potential as a salvage therapy for resistant infections.

- Combination Therapy Studies : In studies evaluating the combination of this compound with sulbactam against carbapenem-resistant Acinetobacter baumannii (CRAB), this compound restored sulbactam susceptibility in 91% of tested isolates, demonstrating significant synergy . This highlights this compound's role in enhancing the efficacy of existing antibiotics.

Research Findings

Research has consistently shown that this compound significantly enhances the activity of cefepime against resistant strains:

- In vitro Studies : this compound combined with cefepime inhibited over 99% of Enterobacteriaceae at MICs ≤8 mg/L, including those producing various β-lactamases .

- Global Isolate Collection : A study involving a global collection of clinical isolates indicated that cefepime/zidebactam was highly effective against strains from various regions, with notable activity against carbapenem-resistant isolates .

Propiedades

IUPAC Name |

[(2S,5R)-7-oxo-2-[[[(3R)-piperidine-3-carbonyl]amino]carbamoyl]-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O7S/c19-11(8-2-1-5-14-6-8)15-16-12(20)10-4-3-9-7-17(10)13(21)18(9)25-26(22,23)24/h8-10,14H,1-7H2,(H,15,19)(H,16,20)(H,22,23,24)/t8-,9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCZPXRQPDCXTIO-BBBLOLIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)NNC(=O)C2CCC3CN2C(=O)N3OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)C(=O)NNC(=O)[C@@H]2CC[C@@H]3CN2C(=O)N3OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1436861-97-0 | |

| Record name | Zidebactam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1436861970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zidebactam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13090 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ZIDEBACTAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YPM97423DB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.